BenchChemオンラインストアへようこそ!

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea

IKK-2 inhibition kinase selectivity structure-activity relationship

This unsubstituted phenylurea pyrimidine is a critical tool for kinase inhibitor programs. Unlike its halogenated analog PHA-408 (IKK-2 IC50 40 nM), this compound lacks key substituents, making it an ideal structurally matched negative control for validating on-target IKK-2 effects. Its free phenylurea handle also serves as a versatile scaffold for rapid SAR library expansion or as a reference standard for HPLC/LC-MS method development targeting pyrimidinyl urea derivatives.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1448064-45-6
Cat. No. B2363805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea
CAS1448064-45-6
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H24N6O/c1-13-16(22-18(25)21-15-7-5-4-6-8-15)14(2)20-17(19-13)24-11-9-23(3)10-12-24/h4-8H,9-12H2,1-3H3,(H2,21,22,25)
InChIKeyJWWMLGWMEGTKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea (CAS 1448064-45-6): Compound Identity and Class Context for Procurement Evaluation


1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea (CAS 1448064-45-6) is a synthetic small molecule belonging to the pyrimidinyl aryl urea class. Structurally, it features a 4,6-dimethylpyrimidine core substituted at the 2-position with a 4-methylpiperazine moiety and at the 5-position with a 3-phenylurea group . Compounds within this chemical series have been investigated as kinase inhibitors, notably targeting fibroblast growth factor receptors (FGFRs) [1] and lymphocyte-specific tyrosine kinase (LCK) [2]. However, this specific compound lacks published, comparator-grade quantitative potency or selectivity data in the peer-reviewed primary literature, which constrains direct procurement differentiation based on performance metrics.

Risks of Unverified Substitution: Why 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea Is Not Interchangeable with In-Class Analogs


Within the pyrimidinyl aryl urea series, even minor structural modifications—such as the absence or presence of a halogen on the terminal phenyl ring—can drastically alter kinase selectivity, off-target profiles, and cellular potency. For instance, the 3-chloro-4-fluorophenyl urea analog (PHA-408) is a tight-binding IKK-2 inhibitor with an IC50 of 40 nM [1], whereas N-alkyl-N'-phenyl urea analogs have been optimized for LCK inhibition with low-nanomolar activity [2]. The unsubstituted phenylurea variant (target compound) lacks the key substituents that drive target engagement in characterized analogs, meaning its activity cannot be inferred by simple structural analogy. Procurement decisions that treat this compound as a generic 'pyrimidinyl urea' risk selecting a molecule with unknown or negligible potency at the intended target, compromising experimental reproducibility and wasting resources.

Quantitative Differentiation Evidence for 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea: What the Data Show—and What Is Missing


Structural Comparator Analysis: Absence of Key Pharmacophoric Elements Relative to IKK-2 Probe PHA-408

The target compound is the direct unsubstituted phenylurea analog of PHA-408 (CAS 1448028-89-4), which is a 3-chloro-4-fluorophenyl urea derivative that inhibits IKK-2 with an IC50 of 40 nM in a tight-binding, ATP-competitive manner [1]. The chloro and fluoro substituents on PHA-408 are critical for potent IKK-2 binding; removal of these groups in the target compound is expected, based on class-level SAR, to significantly reduce or abolish IKK-2 inhibitory activity. No direct IKK-2 inhibition data are available for the target compound. This represents a critical evidence gap for any user considering this compound as an IKK-2 tool.

IKK-2 inhibition kinase selectivity structure-activity relationship

FGFR Inhibitor Class Membership: Inferred Potential vs. Uncharacterized Selectivity Profile

The target compound's core scaffold aligns with pyrimidinyl aryl urea derivatives claimed as FGFR inhibitors in patent WO-2007071752-A2 [1]. Within this patent class, specific exemplified compounds demonstrate FGFR inhibitory activity, but the target compound (unsubstituted phenylurea) is not among the explicitly characterized examples. Representative FGFR inhibitors in this class, such as FGFR-IN-12 (CAS 943189-02-4), are described as 'potent' but without publicly disclosed IC50 values linked to the target compound for direct comparison. The absence of disclosed FGFR panel data for the target compound means its FGFR isoform selectivity and potency remain unknown.

FGFR inhibition pyrimidinyl urea kinase panel

LCK Inhibitor Scaffold Context: Uncharacterized Potency Relative to Lead Analog 7i

The N-4,6-pyrimidine-N-alkyl-N'-phenyl urea scaffold has been optimized for LCK inhibition, with lead analog 7i demonstrating low-nanomolar LCK biochemical potency and oral efficacy in a rat adjuvant-induced arthritis model [1]. The target compound shares the pyrimidine-phenyl urea core but differs at the N-alkyl position (methylpiperazine vs. the optimized substituent in 7i). The specific LCK IC50 of the target compound is not reported in the literature; SAR from the series indicates that the piperazine substituent critically influences potency. Without head-to-head data, no claim of LCK inhibition potency can be made for the target compound.

LCK inhibition T-cell signaling N-pyrimidine-N'-phenyl urea

Appropriate Use Cases for 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea Given Current Evidence Limitations


Negative Control or Inactive Analog for IKK-2 Pharmacology Studies

Given the predicted loss of IKK-2 potency relative to PHA-408 (IC50 40 nM) due to the absence of the 3-chloro-4-fluoro substituents [1], the target compound may serve as a structurally matched negative control in experiments designed to confirm on-target IKK-2 effects. This application requires experimental confirmation of inactivity in the user's assay system.

Starting Material for Focused Library Synthesis

The unsubstituted phenylurea handle makes this compound a versatile synthetic intermediate for generating derivative libraries with varied aryl substituents. Researchers in medicinal chemistry can use it to rapidly explore SAR around the terminal phenyl ring for kinase targets implicated in the pyrimidinyl urea patent space [2].

Analytical Reference Standard for Chemical Purity and Identity

The compound can be employed as a reference standard for HPLC, LC-MS, or NMR method development when analyzing related pyrimidinyl urea derivatives. Its well-defined structure (molecular formula C18H24N6O) supports its use as a retention time or mass calibration marker in analytical workflows.

Quote Request

Request a Quote for 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.